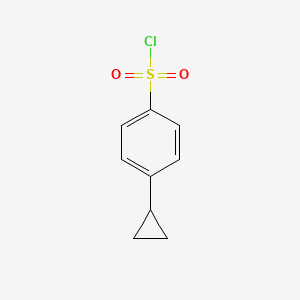

4-Cyclopropylbenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHUBTJEGZWBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622020 | |

| Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167404-32-2 | |

| Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopropylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Cyclopropylbenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-cyclopropylbenzene-1-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. The strategic combination of a reactive sulfonyl chloride group with the unique cyclopropylbenzene scaffold presents distinct analytical challenges and opportunities.[1] This document moves beyond a simple recitation of analytical techniques, offering a logically sequenced workflow grounded in the principles of spectroscopic analysis. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing detailed protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for the unambiguous characterization of this and structurally related molecules.

Introduction: The Synthetic and Pharmaceutical Significance of the Target Molecule

Sulfonyl chlorides (R-SO₂Cl) are a vital class of reagents in organic synthesis, primarily due to the high electrophilicity of the sulfur atom.[1] This reactivity makes them invaluable for constructing sulfonamides and sulfonate esters. The sulfonamide functional group is a cornerstone in a wide array of pharmaceuticals, including antibacterial, diuretic, and hypoglycemic agents.[1]

This compound is a molecule of particular interest as it merges the established biological relevance of the arylsulfonamide framework with the advantageous metabolic and conformational properties of the cyclopropyl group.[1] The cyclopropyl moiety can impart improved metabolic stability and binding affinity in drug candidates. Therefore, the ability to synthesize and rigorously characterize this molecule is of paramount importance in drug discovery and development programs.

While the logical synthetic route to this compound is the direct chlorosulfonation of commercially available cyclopropylbenzene, a standard industrial method, a notable discrepancy exists in chemical databases.[1] The CAS Registry Number 146949-07-7, sometimes associated with this compound, is also linked to the structurally distinct 4-propylbenzene-1-sulfonyl chloride, underscoring the critical need for meticulous and multi-faceted structure elucidation.[1][2]

Synthesis and Sample Preparation: A Foundation of Purity

A reliable structural elucidation begins with a pure sample. The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of cyclopropylbenzene with chlorosulfonic acid.

Synthetic Protocol: Chlorosulfonation of Cyclopropylbenzene

This protocol is adapted from established methods for the synthesis of arylsulfonyl chlorides.[3][4]

Materials:

-

Cyclopropylbenzene

-

Chlorosulfonic acid (freshly distilled is recommended)[4]

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber, cool chlorosulfonic acid (an excess of at least 50% is recommended) to 0-5 °C in an ice bath.[3]

-

Slowly add cyclopropylbenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5 °C. The reaction is exothermic and evolves hydrogen chloride gas, which must be neutralized.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood. This will decompose the excess chlorosulfonic acid.

-

The product will likely separate as an oil or a solid. Extract the aqueous mixture with a suitable organic solvent like carbon tetrachloride or dichloromethane.

-

Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification: The crude product may be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a product of high purity suitable for spectroscopic analysis.

The Elucidation Workflow: A Multi-Technique Approach

The unambiguous determination of the structure of this compound relies on the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a complete picture of the connectivity.

¹H NMR Spectroscopy: Proton Environments and Splitting Patterns

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling (neighboring protons).

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing -SO₂Cl group are significantly deshielded and appear downfield. They will be split by the protons at positions 3 and 5. |

| ~ 7.2 - 7.4 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | Protons meta to the -SO₂Cl group are less deshielded. They will be split by the protons at positions 2 and 6. |

| ~ 1.9 - 2.1 | Multiplet (m) | 1H | H-7 (Cyclopropyl CH) | The methine proton of the cyclopropyl group is coupled to the four methylene protons. |

| ~ 1.0 - 1.2 | Multiplet (m) | 2H | H-8, H-9 (Cyclopropyl CH₂) | The two methylene protons of the cyclopropyl group adjacent to the benzene ring. |

| ~ 0.7 - 0.9 | Multiplet (m) | 2H | H-8', H-9' (Cyclopropyl CH₂) | The other two methylene protons of the cyclopropyl group. |

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-4 (Aromatic) | Quaternary carbon attached to the cyclopropyl group, deshielded. |

| ~ 140 - 145 | C-1 (Aromatic) | Quaternary carbon attached to the -SO₂Cl group, deshielded. |

| ~ 128 - 130 | C-2, C-6 (Aromatic) | Aromatic CH carbons ortho to the -SO₂Cl group. |

| ~ 126 - 128 | C-3, C-5 (Aromatic) | Aromatic CH carbons meta to the -SO₂Cl group. |

| ~ 15 - 20 | C-7 (Cyclopropyl) | The methine carbon of the cyclopropyl group. |

| ~ 10 - 15 | C-8, C-9 (Cyclopropyl) | The methylene carbons of the cyclopropyl group. |

2D NMR Experiments (COSY & HSQC): Confirming Connectivity

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see cross-peaks between the aromatic protons at positions 2/6 and 3/5, and among all the protons of the cyclopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the proton and carbon assignments listed in the tables above.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS, for instance using an Orbitrap mass analyzer, can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.[5]

-

Expected Molecular Formula: C₉H₉ClO₂S

-

Expected Monoisotopic Mass: 216.0012

Isotopic Pattern Analysis

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two major peaks in the mass spectrum for the molecular ion (M) and chlorine-containing fragments:

-

An M peak (containing ³⁵Cl)

-

An M+2 peak (containing ³⁷Cl) with an intensity of approximately one-third of the M peak.

The presence of sulfur (³²S, ³³S, ³⁴S) will also contribute to the M+2 peak, but the dominant feature will be due to the chlorine isotope.

Fragmentation Pattern

The fragmentation pattern in the mass spectrum can provide further structural information. For this compound, common fragmentation pathways may include:

-

Loss of the chlorine atom (-Cl)

-

Loss of the sulfonyl chloride group (-SO₂Cl)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups present in a molecule.[8]

Expected IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic and cyclopropyl) | Medium to Weak |

| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| ~830 | C-H bend (aromatic, para-disubstituted) | Strong |

| 600 - 500 | S-Cl stretch | Strong |

The two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are definitive indicators of this functional group.[8][9]

Sources

- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]

- 2. 4-propylbenzene-1-sulfonyl chloride | 146949-07-7 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

physicochemical properties of 4-Cyclopropylbenzene-1-sulfonyl chloride

An In-Depth Technical Guide to 4-Cyclopropylbenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

Executive Summary

This compound is a specialized bifunctional reagent that merges the high reactivity of an aromatic sulfonyl chloride with the unique stereoelectronic properties of a cyclopropyl group. This combination makes it a valuable building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery. The sulfonyl chloride moiety serves as a robust electrophilic handle for constructing sulfonamides—a privileged functional group in numerous pharmaceuticals—while the cyclopropyl ring often imparts favorable metabolic stability, enhanced potency, and improved pharmacokinetic profiles to drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via chlorosulfonation, insights into its reactivity, and critical safety and handling information for laboratory professionals.

Introduction: A Molecule of Strategic Importance

The Sulfonyl Chloride: A Cornerstone Electrophile

Sulfonyl chlorides (R-SO₂Cl) are a foundational class of reagents in organic synthesis, distinguished by the highly electrophilic sulfur atom. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfonyl group an excellent target for nucleophilic attack.[1] Their primary application is the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. The resulting sulfonamide linkage is a critical component in a wide array of pharmaceuticals, including antibacterial, diuretic, and hypoglycemic agents, solidifying the role of sulfonyl chlorides as indispensable tools in drug development.[1]

The Cyclopropyl Moiety: A Versatile Modulator in Drug Design

The cyclopropyl group is increasingly utilized in drug development to overcome common roadblocks in lead optimization.[2] Its rigid, three-membered ring structure offers several advantages:

-

Metabolic Stability: It can block sites of metabolism, increasing a drug's half-life.[2]

-

Enhanced Potency: The ring's unique electronic character (enhanced π-character in its C-C bonds) can lead to stronger binding interactions with biological targets.[2]

-

Improved Physicochemical Properties: It can modulate lipophilicity and permeability, for instance, by increasing brain permeability.[2]

-

Conformational Rigidity: It restricts the conformation of flexible molecules, which can be entropically favorable for receptor binding.[2]

Positioning this compound

This compound strategically combines the reliable reactivity of the arylsulfonyl chloride with the beneficial properties of the cyclopropyl ring. It serves as a key intermediate for introducing the 4-cyclopropylphenylsulfonyl moiety into target molecules, allowing researchers to systematically explore structure-activity relationships (SAR) and enhance the "drug-like" properties of new chemical entities.[1][3]

Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The empirical data for this compound is primarily available through chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 167404-32-2 | [4] |

| Molecular Formula | C₉H₉ClO₂S | [4] |

| Molecular Weight | 216.68 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Storage | Sealed in dry, room temperature conditions | [4] |

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its profile can be reliably predicted based on analogous structures and the known spectroscopic behavior of its constituent functional groups.

-

¹H NMR (CDCl₃):

-

Aromatic Protons: Two doublets would be expected in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Cyclopropyl Methine Proton: A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.

-

Cyclopropyl Methylene Protons: Multiplets for the four protons of the two CH₂ groups in the cyclopropyl ring, typically found in the upfield region (~0.6-1.2 ppm).[5]

-

-

¹³C NMR (CDCl₃):

-

Aromatic Carbons: Four signals are expected for the benzene ring, with the carbon attached to the sulfonyl group being the most downfield.

-

Cyclopropyl Carbons: Signals corresponding to the methine and methylene carbons of the cyclopropyl ring would appear in the upfield region.[6]

-

-

IR Spectroscopy:

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7]

-

C-H Stretching (Alkane): Bands around 3000-2800 cm⁻¹ corresponding to the cyclopropyl C-H bonds.[7]

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion Peak: A molecular ion peak (M⁺) would be observed.

-

Isotope Pattern: The presence of chlorine would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the ³⁷Cl isotope.[7]

-

Fragmentation: Common fragmentation patterns would include the loss of Cl, SO₂, and cleavage of the cyclopropyl ring.

-

Synthesis and Manufacturing Considerations

Primary Synthetic Route: Electrophilic Chlorosulfonation

The most direct and industrially viable method for preparing this compound is the electrophilic chlorosulfonation of cyclopropylbenzene using chlorosulfonic acid.[1][8] The cyclopropyl group is an ortho-, para-directing activator, leading to substitution primarily at the para position due to steric hindrance.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorosulfonation

Disclaimer: This protocol is a representative procedure and should only be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Charging: In the fume hood, carefully charge the flask with chlorosulfonic acid (2.5 to 3.0 molar equivalents). Begin stirring and cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Substrate Addition: Add cyclopropylbenzene (1.0 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid.[8] Causality: A slow, controlled addition is critical to manage the highly exothermic reaction and prevent side reactions or thermal decomposition.[9] The temperature must be kept low to favor para-substitution and minimize the formation of the diphenyl sulfone byproduct.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[8] Causality: This step serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid, and it causes the water-insoluble sulfonyl chloride product to precipitate as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the product under vacuum at a low temperature to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.[10]

Chemical Reactivity and Synthetic Applications

Nucleophilic Substitution at the Sulfonyl Center

The primary utility of this compound lies in its reaction with nucleophiles, which readily displace the chloride ion to form stable sulfonamides, sulfonate esters, and other derivatives.

Caption: General reaction of this compound with nucleophiles.

Protocol: Synthesis of an N-Alkyl-4-cyclopropylbenzenesulfonamide

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10][11]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.[10]

Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[10]

Safety, Handling, and Storage

Hazard Identification

This compound, like most sulfonyl chlorides, is a hazardous substance.

| Hazard | Description | Precautionary Statements |

| Corrosive | Causes severe skin burns and eye damage.[12][13][14] Reacts with moisture to produce HCl. | P280: Wear protective gloves/clothing/eye protection/face protection.[12][13][14] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[12][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |

| Harmful if Swallowed | May be harmful if ingested.[12][13][14] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[14] |

| Respiratory Irritant | May cause respiratory irritation.[14] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[15][16] The compound is water-reactive.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. It provides a direct route to incorporate the 4-cyclopropylphenylsulfonyl moiety, a scaffold of growing importance in medicinal chemistry. Its synthesis is straightforward, and its reactivity is predictable and robust, primarily centered on the formation of sulfonamides. By leveraging the unique benefits of the cyclopropyl group, researchers can utilize this reagent to design novel molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe application in the laboratory.

References

- Supporting Information for Synthesis of sulfonyl chloride substrate precursors. [Link]

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- PubChemLite. 4-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (C9H10ClNO4S2). [Link]

- PubChemLite. 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride (C10H10ClNO3S). [Link]

- National Institutes of Health. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem. [Link]

- Google Patents. (2009).

- National Institutes of Health. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

- National Institutes of Health. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

- Google Patents. (2009).

- Organic Syntheses. Benzenesulfonyl chloride. [Link]

- National Institutes of Health. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. [Link]

- ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]

- SpectraBase. [(2-Methylcyclopropyl)sulfonyl]benzene - Optional[13C NMR] - Chemical Shifts. [Link]

- SpectraBase. benzene, 1-chloro-4-[[2-[(4-chlorophenyl)sulfonyl]-1-methylene-2-propenyl]sulfonyl]- - Optional[1H NMR] - Spectrum. [Link]

- ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]

Sources

- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS:167404-32-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. rsc.org [rsc.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to 4-Cyclopropylbenzene-1-sulfonyl chloride (CAS 167404-32-2): A Key Synthetic Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 4-Cyclopropylbenzene-1-sulfonyl chloride, registered under CAS number 167404-32-2, represents a significant, albeit often unheralded, player in this field. Its discovery and background are not tied to its own intrinsic biological activity, but rather to its pivotal role as a molecular scaffold in the construction of more complex, biologically active compounds.

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in medicinal chemistry. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for its utility. The core value of this compound lies in the unique combination of a reactive sulfonyl chloride group and a cyclopropylbenzene moiety. The sulfonyl chloride provides a reliable handle for the formation of sulfonamides, a ubiquitous functional group in a multitude of pharmaceuticals.[1] The cyclopropyl group, a non-classical phenyl ring bioisostere, is often introduced to modulate the metabolic stability, conformational rigidity, and potency of drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 167404-32-2 | N/A |

| Molecular Formula | C₉H₉ClO₂S | [2] |

| Molecular Weight | 216.68 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process commencing from a readily available halogenated precursor. The following protocol details a common and effective laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromocyclopropylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Sulfur dioxide (SO₂) gas

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 4-bromocyclopropylbenzene (1.0 equivalent) and anhydrous THF (to make a 0.5 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Sulfonylation: Bubble sulfur dioxide gas through the reaction mixture for 30 minutes, ensuring the temperature remains below -70 °C. A white precipitate will form.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Chlorination: Cool the mixture to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.2 equivalents) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Core Application: Synthesis of Sulfonamides for Drug Discovery

The primary utility of this compound lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents.

General Reaction Scheme for Sulfonamide Formation

Sources

Introduction: The Enduring Utility of a Classic Reagent

An In-depth Technical Guide to the Fundamental Reactivity of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides (Ar-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their versatility and predictable reactivity. From the synthesis of life-saving sulfonamide antibiotics to the strategic activation of alcohols in complex natural product synthesis, the sulfonyl chloride functional group serves as a powerful linchpin.[1][2] This guide moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the fundamental principles governing their reactivity. For researchers, scientists, and drug development professionals, mastering the behavior of these reagents is not merely academic; it is essential for rational reaction design, troubleshooting, and innovation. We will explore the core electronic properties that define their function, dissect the mechanisms of their most critical transformations, and analyze the subtle factors that allow chemists to modulate their reactivity with precision.

Section 1: The Synthesis of Aryl Sulfonyl Chlorides: Crafting the Reagent

The utility of any reagent begins with its synthesis. The choice of synthetic route to an aryl sulfonyl chloride is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.

1.1 The Meerwein Reaction: Regiocontrol from Diazonium Salts

One of the most powerful and regiochemically precise methods is the modification of the Sandmeyer reaction, first reported by Meerwein.[1] This process begins with the diazotization of a readily available aniline. The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide.

The key advantage here is absolute regiocontrol; the sulfonyl chloride group is installed precisely where the amino group was on the starting aniline. This avoids the mixtures of regioisomers that can plague other methods like direct electrophilic aromatic substitution. The classical procedure involves acetic acid as a solvent, but newer, more robust aqueous processes have been developed that offer significant safety and environmental benefits, as the sulfonyl chloride product often precipitates directly from the aqueous medium, protecting it from hydrolysis.[3][4][5]

Caption: Workflow for Aryl Sulfonyl Chloride Synthesis via the Meerwein Reaction.

1.2 Electrophilic Aromatic Substitution: The Direct Approach

Direct chlorosulfonylation of an aromatic ring can be achieved using chlorosulfonic acid (ClSO₃H).[2][6] This is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the existing substituents on the arene. While effective for many substrates, this method requires harsh, strongly acidic conditions and can be unsuitable for sensitive molecules. Furthermore, it often yields mixtures of ortho and para isomers, complicating purification.

1.3 Modern Palladium-Catalyzed Methods: Mildness and Scope

More recently, palladium-catalyzed cross-coupling reactions have emerged as a mild and highly functional-group-tolerant alternative.[7][8] For instance, arylboronic acids can be coupled with a sulfur dioxide surrogate in a process that generates the aryl sulfonyl chloride.[7][8] This approach allows for the synthesis of complex aryl sulfonyl chlorides that would be inaccessible through harsher, traditional methods.[7]

Section 2: The Electrophilic Heart: Understanding the Ar-SO₂Cl Group

The reactivity of aryl sulfonyl chlorides is dominated by the electronic nature of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a strong dipole, rendering the sulfur atom highly electron-deficient and thus a potent electrophile.

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: General Synthesis of a Sulfonamide [9]1. Setup: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. 2. Addition: Dissolve the aryl sulfonyl chloride (1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes. 3. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 4. Work-up: Upon completion, dilute the mixture with the solvent and wash sequentially with dilute HCl (to remove excess amine/pyridine), water, and brine. 5. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. 6. Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

3.2 Sulfonate Ester Formation: Activating Alcohols

The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. [10]Aryl sulfonyl chlorides, particularly p-toluenesulfonyl chloride (TsCl), are used to convert alcohols into sulfonate esters (e.g., tosylates), which are excellent leaving groups, comparable in reactivity to alkyl halides. [10][11][12] Mechanism and Stereochemistry: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. [11]A base, typically pyridine, serves two roles: it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. [13]A critical feature of this reaction is that the C-O bond of the alcohol is not broken during the process. [11]This means the reaction proceeds with retention of configuration at the alcohol's stereocenter, a feature of immense strategic importance in asymmetric synthesis. [11][12]

Caption: Mechanism of Alcohol Tosylation.

Experimental Protocol: Tosylation of a Primary Alcohol [11]1. Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and p-toluenesulfonyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 10 volumes). 2. Cooling: Cool the flask to 0 °C using an ice-water bath. 3. Base Addition: Slowly add anhydrous pyridine (2.0 eq.) or triethylamine (2.0 eq.) containing a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq.) to the reaction mixture. DMAP is particularly useful for less reactive secondary alcohols. [11]4. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC. 5. Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold water to quench any remaining TsCl. 6. Work-up: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with cold dilute CuSO₄ solution (to remove pyridine), followed by saturated sodium bicarbonate solution and brine. 7. Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Section 4: Modulating Reactivity: Electronic and Steric Effects

The reactivity of an aryl sulfonyl chloride is not static. It can be predictably modulated through electronic and steric factors, providing chemists with a tunable system.

4.1 Electronic Effects: The Role of Ring Substituents

The electrophilicity of the sulfonyl sulfur is directly influenced by the electronic nature of the substituents on the aryl ring. [14]* Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -CN withdraw electron density from the ring and, by extension, from the sulfonyl group. This increases the partial positive charge on the sulfur atom, making it more electrophilic and accelerating the rate of nucleophilic attack. [14]* Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ donate electron density to the ring, which slightly reduces the electrophilicity of the sulfur atom, thus slowing the reaction rate compared to unsubstituted or EWG-substituted analogues. [14][15]

| Substituent on Aryl Ring | Electronic Effect | Relative Reactivity with Nucleophiles | Example |

|---|---|---|---|

| -NO₂ (p-nitro) | Strong EWG | Highest | p-Nitrobenzenesulfonyl chloride |

| -H (unsubstituted) | Neutral | Baseline | Benzenesulfonyl chloride |

| -CH₃ (p-toluyl) | Weak EDG | Lower | p-Toluenesulfonyl chloride (TsCl) |

| -OCH₃ (p-anisyl) | Strong EDG | Lowest | p-Anisolesulfonyl chloride |

4.2 Steric Effects: Counterintuitive Acceleration

Standard steric hindrance arguments would suggest that bulky groups near the reaction center should slow it down. However, in the case of ortho-alkyl substituted aryl sulfonyl chlorides, the opposite is often observed—a phenomenon known as "steric acceleration". [16]This is attributed to the ground-state conformation of these molecules being sterically congested and strained. The reaction proceeds through a trigonal bipyramidal transition state (or intermediate), which relieves this ground-state strain. [16]Therefore, the activation energy is lowered, and the reaction rate increases. This counterintuitive effect is a testament to the complex interplay of factors governing reactivity. [16]

Conclusion

Aryl sulfonyl chlorides are far more than simple reagents; they are highly tunable electrophilic platforms. Their fundamental reactivity stems from the electron-deficient sulfur atom, leading to predictable and reliable formation of sulfonamides and sulfonate esters. By understanding the synthetic routes to access them, the mechanisms of their core reactions, and the electronic and steric factors that modulate their behavior, researchers can wield these molecules with greater precision. This deep understanding allows for the rational design of synthetic strategies, the activation of otherwise inert functional groups, and the construction of the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.

References

- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879.

- American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Retrieved from [Link]

- Various Authors. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate.

- Neumann, J. J., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15036–15043.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).

- Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

Szele, I., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(11), 2053. Retrieved from [Link]

- ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation.

- Baum, J. C., et al. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(12), 2127-2131.

- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (2025).

- ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.

-

Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]

- Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21375–21383.

- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

- Sulfonate Esters. (2019). Periodic Chemistry.

- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025). ResearchGate.

- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.

-

Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1121–1132. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. mdpi.com [mdpi.com]

- 10. periodicchemistry.com [periodicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. proprep.com [proprep.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Modulating Electrophilicity: A Deep Dive into the Sulfur Center of 4-Cyclopropylbenzene-1-sulfonyl Chloride

An In-depth Technical Guide

Abstract

Arenesulfonyl chlorides are cornerstone electrophiles in organic synthesis and medicinal chemistry, pivotal for the construction of sulfonamides and sulfonate esters. The reactivity of the sulfur center is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This technical guide provides a comprehensive analysis of 4-cyclopropylbenzene-1-sulfonyl chloride, focusing on the nuanced role of the 4-cyclopropyl group in modulating the electrophilicity of the sulfonyl moiety. We will dissect the unique electronic profile of the cyclopropyl substituent, contrasting its inductive and resonance effects, and quantify its influence using established physical organic parameters. This guide further outlines robust experimental and computational methodologies for assessing electrophilicity, offering researchers and drug development professionals a framework for the rational design and application of this versatile reagent.

The Arenesulfonyl Chloride Moiety: A Tunable Electrophile

The sulfonyl chloride (-SO₂Cl) group attached to an aromatic ring is a powerful electrophilic hub. The sulfur atom, in its high +6 oxidation state, is bonded to three highly electronegative atoms (two oxygens and one chlorine), which creates a significant partial positive charge and renders it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is the basis for its widespread use in forming stable linkages, most notably in the synthesis of sulfonamide drugs.[3]

The general reaction mechanism for the solvolysis or aminolysis of arenesulfonyl chlorides is bimolecular, proceeding through either a concerted SN2-like pathway or a stepwise addition-elimination (SAN) mechanism.[3][4] In either case, the rate-determining step involves the attack of a nucleophile on the electron-deficient sulfur atom. Consequently, the electronic character of the substituent at the para-position of the benzene ring plays a critical role in dictating the reaction rate by altering the electron density at the sulfur center.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) withdraw electron density from the aromatic ring, which in turn further polarizes the S-Cl bond and increases the partial positive charge on the sulfur. This enhances the electrophilicity and accelerates the rate of nucleophilic attack.[2][5]

-

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density into the ring decrease the partial positive charge on the sulfur atom, thereby reducing its electrophilicity and slowing the reaction rate.

The Unique Electronic Profile of the Cyclopropyl Substituent

The cyclopropyl group is a fascinating substituent that defies simple classification as a standard alkyl group. Its strained, three-membered ring structure imparts unique bonding characteristics that allow it to function as a potent modulator of electronic properties.[6]

Bonding and "Pseudo-π" Character

The bonding in cyclopropane is best described by the Walsh model, which posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals and p-orbitals.[6][7] This arrangement results in "bent" bonds possessing significant p-character, enabling them to interact conjugatively with an adjacent π-system, such as a benzene ring.[6][8] This "pseudo-unsaturated" or "π-character" allows the cyclopropyl group to act as a strong π-electron donor through resonance, a property that is maximized when it is oriented in a "bisected" conformation relative to the aromatic ring.[6]

Quantitative Electronic Parameters

The dual electronic nature of the cyclopropyl group—acting as a weak inductive withdrawer but a strong resonance donor—is quantitatively captured by physical organic parameters such as Hammett constants.[6][9] These constants are derived from the ionization of substituted benzoic acids and provide a robust scale for substituent effects.[10]

| Parameter | Symbol | Value for Cyclopropyl | Interpretation |

| Hammett Constant (para) | σp | -0.21 | Strong overall electron-donating effect from the para position, dominated by resonance.[6][11][12] |

| Hammett Constant (meta) | σm | -0.07 | Weak electron-donating effect from the meta position, reflecting a greater inductive influence.[6][11][12] |

| Field/Inductive Parameter | F | +0.02 | Weakly electron-withdrawing via the inductive/field effect.[6][11] |

| Resonance Parameter | R | -0.23 | Strongly electron-donating via resonance.[6][11] |

The significantly more negative σp value compared to σm, combined with the large negative R value, provides unequivocal evidence that the dominant electronic contribution of a para-cyclopropyl group is strong electron donation into the aromatic π-system.[6]

Analysis of Electrophilicity in this compound

By synthesizing the principles from the preceding sections, we can build a clear picture of the electrophilicity of the sulfur center in the title compound.

-

The para-cyclopropyl group acts as a potent electron-donating group through resonance (σp = -0.21).

-

This electron density is pushed into the benzene ring and relayed to the attached sulfonyl chloride moiety.

-

This influx of electron density serves to partially neutralize the inherent positive charge on the sulfur atom, thereby decreasing its electrophilicity .

This effect can be visualized through resonance structures that depict the delocalization of electrons from the cyclopropyl group's Walsh orbitals into the sulfonyl group.

Caption: Electron donation from the cyclopropyl group reduces sulfur electrophilicity.

Consequently, this compound is expected to be less reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride and significantly less reactive than analogs bearing EWGs, such as 4-nitrobenzenesulfonyl chloride.

Methodologies for Assessing Electrophilicity

To validate the theoretical framework, both experimental and computational methods can be employed. These approaches provide quantitative data on reactivity, which serves as a direct measure of electrophilicity.

Experimental Protocol: Competitive Reaction Kinetics

A robust, field-proven method to compare the electrophilicity of two different sulfonyl chlorides is through a competitive reaction. This protocol minimizes variability from reaction conditions, as both substrates are present in the same flask.

Objective: To determine the relative reactivity of this compound versus a reference (e.g., benzenesulfonyl chloride) with a model nucleophile.

Methodology:

-

Preparation: In a dry reaction vessel under an inert atmosphere (N₂), prepare an equimolar solution of this compound and benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Nucleophile Addition: To this stirred solution, add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a nucleophile, such as benzylamine, along with a non-nucleophilic base (e.g., 2,6-lutidine) to act as an acid scavenger.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C or 25 °C) for a set period. The limiting amount of nucleophile ensures that the reaction does not go to completion, allowing for a kinetic product ratio to be established.

-

Quenching & Analysis: Quench the reaction with a small amount of water. Analyze the reaction mixture using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of the two resulting sulfonamide products.

-

Interpretation: The product ratio directly reflects the relative rates of reaction. A ratio of [benzylsulfonamide from benzenesulfonyl chloride] / [benzylsulfonamide from this compound] greater than 1 confirms that the cyclopropyl-substituted compound is less electrophilic.

Caption: Workflow for a competitive kinetics experiment to assess relative electrophilicity.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations offer a powerful predictive tool for assessing electrophilicity without the need for laboratory work.

Methodology:

-

Structure Optimization: The 3D structures of this compound and relevant reference compounds are geometry-optimized using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Property Calculation: From the optimized structures, key electronic properties are calculated:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater willingness to accept electrons, correlating with higher electrophilicity.

-

Natural Population Analysis (NPA): This method calculates the partial atomic charges. A more positive charge on the sulfur atom indicates higher electrophilicity.

-

Molecular Electrostatic Potential (ESP) Map: This provides a visual representation of charge distribution. The intensity of the positive potential (typically colored blue) on the sulfur atom is a qualitative indicator of its electrophilicity.

-

These computational data points, when compared across a series of substituted arenesulfonyl chlorides, provide strong theoretical support for the experimental findings.

Implications for Drug Discovery and Synthesis

The ability of the cyclopropyl group to fine-tune the electrophilicity of the sulfonyl chloride center has significant practical implications.

-

In Drug Discovery: The cyclopropyl group is often used as a bioisostere for phenyl or vinyl groups to improve metabolic stability or potency.[6] By attenuating the reactivity of a sulfonyl chloride precursor, chemists can achieve more controlled and selective reactions during the synthesis of complex drug candidates. A less reactive electrophile may prevent unwanted side reactions with sensitive functional groups elsewhere in the molecule, improving overall yield and purity.

-

In Process Chemistry: Understanding that this compound is a deactivated electrophile informs the choice of reaction conditions. Compared to an activated sulfonyl chloride, it may require higher temperatures, longer reaction times, or the use of a catalyst to achieve a desirable reaction rate, a critical consideration for process optimization and scale-up.[13]

Conclusion

The electrophilicity of the sulfur center in this compound is fundamentally governed by the unique electronic character of the cyclopropyl substituent. While weakly inductively withdrawing, its dominant effect is that of a potent π-electron donor through conjugation. This electron donation effectively reduces the partial positive charge on the sulfur atom, rendering the molecule a moderately deactivated electrophile compared to its unsubstituted counterpart. This nuanced modulation of reactivity can be quantified through Hammett parameters, validated by competitive kinetic experiments, and predicted using computational models. For researchers, scientists, and drug development professionals, a thorough understanding of this structure-reactivity relationship is paramount for the rational design of synthetic routes and the targeted development of novel molecular entities.

References

-

Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? Stack Exchange. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Ayub, R., Papadakis, R., Jorner, K., Zietz, B., & Ottosson, H. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal, 23(55), 13684-13695. [Link]

-

Wikipedia. Cyclopropyl group. Wikipedia, The Free Encyclopedia. [Link]

-

Reddit. Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? r/Chempros. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2542-2551. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Physical Organic Chemistry, 24(7), 548-555. [Link]

-

Wei, Y., et al. (2011). Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. ResearchGate. [Link]

-

Stenutz, R. Hammett substituent constants. Molecular Modeling and Drug Design. [Link]

-

Chemspace. A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Chemspace. [Link]

-

Wikipedia. Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

-

Wheeler, S. E., & Houk, K. N. (2009). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Molecular and Supramolecular Chemistry, 2(1), 1-17. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Inno Pharmchem. [Link]

Sources

- 1. CAS 1000932-54-6: 4-[(Cyclopropylamino)sulfonyl]benzenesul… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. Hammett substituent constants [stenutz.eu]

- 13. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Synthesis of 4-Cyclopropylbenzene-1-sulfonyl Chloride: Starting Materials and Methodologies

Introduction: The Significance of the 4-Cyclopropylphenylsulfonyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. The 4-cyclopropylphenylsulfonyl group has emerged as a valuable pharmacophore, prized for its ability to modulate the physicochemical and biological properties of drug candidates. The cyclopropyl ring, with its inherent strain and unique electronic character, can improve metabolic stability, binding affinity, and membrane permeability.[1] Consequently, 4-Cyclopropylbenzene-1-sulfonyl chloride stands as a critical building block, enabling the introduction of this beneficial moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, offering a technical resource for researchers and professionals in drug development.

Primary Synthetic Pathway: Direct Chlorosulfonation of Cyclopropylbenzene

The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution of cyclopropylbenzene with a suitable chlorosulfonating agent. This method is a well-established industrial process for the production of various arylsulfonyl chlorides.[1]

Core Chemistry and Mechanistic Considerations

The reaction proceeds via the attack of the electron-rich benzene ring of cyclopropylbenzene on a potent electrophile, typically generated from chlorosulfonic acid. The cyclopropyl group is an ortho-, para-directing activator, leading to the preferential substitution at the para position due to steric hindrance at the ortho positions.

The mechanism involves the in-situ formation of the electrophile, followed by the classical steps of electrophilic aromatic substitution:

Figure 1: General workflow for the chlorosulfonation of cyclopropylbenzene.

Experimental Protocol: Chlorosulfonation of Cyclopropylbenzene

Materials:

-

Cyclopropylbenzene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, cool the inert solvent to 0-5 °C.

-

Slowly add chlorosulfonic acid to the cooled solvent, maintaining the temperature.

-

Add cyclopropylbenzene dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C | Minimizes side reactions and decomposition of the product. |

| Solvent | Inert (e.g., DCM) | Provides a medium for the reaction and facilitates temperature control. |

| Work-up | Quenching on ice | Decomposes excess chlorosulfonic acid and facilitates product isolation. |

Table 1: Key parameters for the chlorosulfonation of cyclopropylbenzene.

Alternative Synthetic Pathway: From 4-Cyclopropylaniline via Diazotization

Synthesis of the Starting Material: 4-Cyclopropylaniline

4-Cyclopropylaniline can be synthesized through several methods, including the Buchwald-Hartwig amination of a bromocyclopropylbenzene with an ammonia surrogate or the reduction of a corresponding nitrocyclopropylbenzene.[2]

Core Chemistry and Mechanistic Considerations

The key transformation in this route is the conversion of the amino group of 4-cyclopropylaniline into a diazonium salt, which is then displaced by a sulfonyl chloride group.

Figure 2: Synthetic route from 4-cyclopropylaniline to this compound.

Experimental Protocol: Diazotization and Sulfonyl Chloride Formation

Materials:

-

4-Cyclopropylaniline[3]

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide (gas or solution in acetic acid)

-

Copper(I) chloride

-

Ice

-

Ether or other suitable organic solvent

Procedure:

-

Diazotization:

-

Dissolve 4-cyclopropylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for a short period.

-

-

Sulfonyl Chloride Formation:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Comparison of Synthetic Routes

| Feature | Direct Chlorosulfonation | Diazotization Route |

| Starting Material | Cyclopropylbenzene | 4-Cyclopropylaniline |

| Number of Steps | One | Multiple |

| Reagents | Chlorosulfonic acid | NaNO₂, HCl, SO₂, CuCl |

| Scalability | High | Moderate |

| Potential Hazards | Corrosive and reactive reagents | Unstable diazonium intermediate |

Table 2: Comparison of the two primary synthetic routes.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct chlorosulfonation of commercially available cyclopropylbenzene. This method is robust, scalable, and proceeds in a single step. The alternative route starting from 4-cyclopropylaniline, while being a multi-step process, provides a viable option when the primary starting material is unavailable. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the required scale of the synthesis, and the laboratory's capabilities. Both routes provide access to a key building block for the development of novel pharmaceuticals.

References

-

Organic Syntheses. Cyclopropylbenzene. Available from: [Link]

-

Lambert, T. H. & Nacsa, E. D. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]

-

ResearchGate. (PDF) synthesis of Cyclopropyl anilines. Available from: [Link]

-

National Institutes of Health. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Available from: [Link]

-

ACS Publications. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Available from: [Link]

-

PubChem. 4-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride. Available from: [Link]

- Google Patents. Preparation of cyclopropyl sulfonylamides.

-

NINGBO INNO PHARMCHEM CO.,LTD. China Benzene,1-bromo-4-cyclopropyl. Available from: [Link]

-

PubChem. 4-Cyclopropylaniline. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

-

YouTube. Synthesis of p-Bromopropylbenzene. Available from: [Link]

- Google Patents. Process for the preparation of cyclopropyl sulfonamide.

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

-

PubChem. 1-Chloro-2-cyclopropylbenzene. Available from: [Link]

-

YouTube. Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Available from: [Link]

-

PubChem. Cyclopropylbenzene. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Cyclopropylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Cyclopropylbenzene-1-sulfonyl chloride (CAS No. 167404-32-2), a specialized reagent of increasing interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, reactivity, synthesis, and the strategic rationale for its use, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Cyclopropylphenylsulfonyl Moiety

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of electrophilic reagents in organic synthesis, primarily serving as precursors for sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a privileged scaffold in pharmacology, present in a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1]

This compound distinguishes itself by incorporating a cyclopropyl group on the phenyl ring. This small, strained carbocycle is not merely a passive substituent; it is a powerful modulator of molecular properties. The unique stereoelectronic features of the cyclopropyl ring are strategically employed in drug design to:

-

Enhance Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's in vivo half-life.[2]

-

Improve Potency: The rigid structure of the ring can lock a molecule into a bioactive conformation, optimizing interactions with its biological target.[2]

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune lipophilicity and other properties, impacting solubility and cell permeability.[2]

-

Serve as a Bioisostere: The cyclopropyl ring can act as a bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for property refinement while maintaining molecular shape.[2]

This combination of a reactive sulfonyl chloride handle with a property-enhancing cyclopropyl moiety makes this compound a valuable building block for creating novel pharmaceutical candidates.[1]

Physicochemical and Spectroscopic Profile

While extensive, peer-reviewed experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict its characteristic properties based on the well-understood chemistry of arylsulfonyl chlorides and cyclopropylarenes.

Table 1: Core Properties of this compound

| Property | Value | Source / Basis |

| CAS Number | 167404-32-2 | [3] |

| Molecular Formula | C₉H₉ClO₂S | [3] |

| Molecular Weight | 216.68 g/mol | [3] |

| Appearance | Expected to be a solid at RT | Analogy with similar arylsulfonyl chlorides |

| Storage Conditions | Sealed in dry, Room Temperature | [3] |

| Purity (Typical) | ≥97% | [3] |

Predicted Spectroscopic Signatures

Detailed experimental spectra are not publicly available. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for structure confirmation.

-

Aromatic Region: Two doublets in the range of 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Cyclopropyl Methine Proton: A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.

-

Cyclopropyl Methylene Protons: Complex multiplets for the four protons on the cyclopropyl ring's CH₂ groups, typically found at higher field (upfield).[4]

-

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (four signals due to symmetry) and the cyclopropyl carbons (two signals). The carbon attached to the sulfonyl group would be significantly downfield.

-

IR Spectroscopy: Infrared spectroscopy is excellent for identifying functional groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5]

Synthesis and Reactivity

Synthetic Pathway: Chlorosulfonation of Cyclopropylbenzene

The most direct and industrially standard method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction between the parent arene and chlorosulfonic acid (ClSO₃H).[1][6]

The logical synthetic route to this compound is the chlorosulfonation of cyclopropylbenzene, which is a readily available starting material.[1][7]

Caption: Synthesis of this compound.

Mechanism Insight: The cyclopropyl group is an ortho, para-directing activator. Due to steric hindrance from the sulfonyl chloride group, substitution occurs predominantly at the para position, leading to the desired product with high regioselectivity.

General Experimental Protocol for Synthesis

This is a representative protocol adapted from established procedures for similar compounds.[6] It must be performed by trained personnel with appropriate safety precautions.

-

Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.